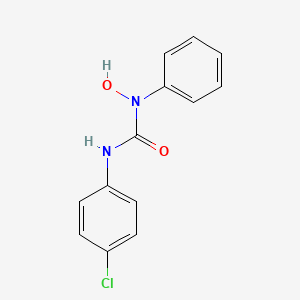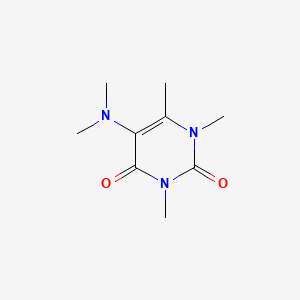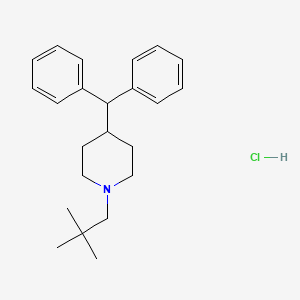
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide is an organic compound with the molecular formula C₁₃H₁₆ClNO₂. It is a derivative of pentanamide, featuring a chloro group, a phenyl group, and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide typically involves the reaction of 2-chloro-4,4-dimethyl-3-oxopentanoic acid with aniline. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 2-chloro-4,4-dimethyl-3-oxopentanoic acid and aniline.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of phenolic derivatives.
Aplicaciones Científicas De Investigación
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4,4-dimethyl-3-oxopentanoic acid: A precursor in the synthesis of 2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide.
4,4-dimethyl-3-oxo-N-phenylpentanamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-4,4-dimethyl-3-oxo-N-methylpentanamide: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties
Uniqueness
This compound is unique due to the presence of both a chloro group and a phenyl group, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
50771-57-8 |
|---|---|
Fórmula molecular |
C13H16ClNO2 |
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)11(16)10(14)12(17)15-9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,15,17) |
Clave InChI |
XJFGZQMRELIYGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(C(=O)NC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


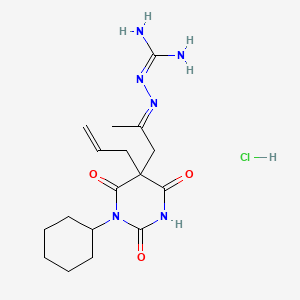

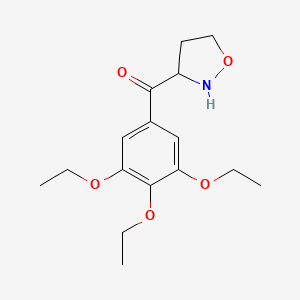
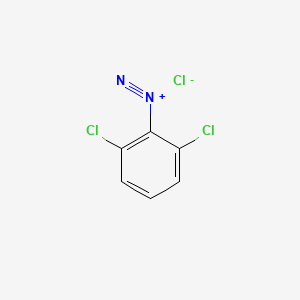
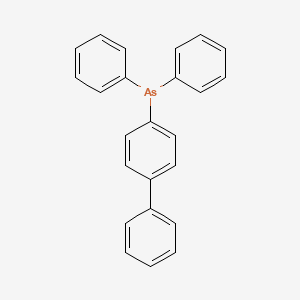
![N-[(Carboxymethyl)carbamoyl]phenylalanine](/img/structure/B14666758.png)



![1-[(2R,4S)-4-Fluoro-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14666779.png)
